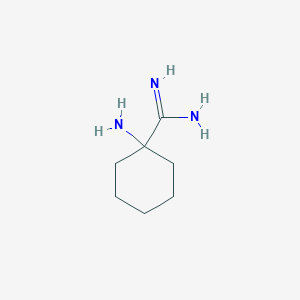

1-Aminocyclohexane-1-carboximidamide

描述

Contextualization within Amidine and Guanidine (B92328) Chemical Space

Amidines and guanidines are classes of organic compounds characterized by the RC(=NR)NR₂ and C(=NR)(NR₂)₂ functional groups, respectively. wikipedia.orgrsc.org They are recognized as some of the strongest uncharged organic bases, a property stemming from the resonance stabilization of their protonated forms, known as amidinium and guanidinium (B1211019) cations. wikipedia.orgrsc.org In these cations, the positive charge is delocalized over two or three nitrogen atoms, respectively, which significantly increases their basicity compared to simple amines or amides. nih.gov

In medicinal chemistry, amidine and guanidine functionalities are prevalent in a wide range of therapeutic agents, including antibacterial, antiviral, antifungal, and antiprotozoal drugs. nih.govnih.gov Their ability to be protonated at physiological pH allows them to participate in ionic interactions and hydrogen bonding with biological targets. nih.gov The amidine group, in particular, is often employed as a bioisostere for the carboxylic acid or amide functional group. nih.govbenthamscience.comacs.orgacs.org Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacological properties, such as potency, selectivity, and metabolic stability, while retaining its desired biological activity. nih.govbenthamscience.com

The carboximidamide group in 1-Aminocyclohexane-1-carboximidamide places it squarely within this chemical space. Its basicity and potential for bioisosteric replacement of other functional groups are key characteristics that would be considered in its potential applications.

Historical Trajectories of Cyclohexane-Derived Compounds in Academic Inquiry

The cyclohexane (B81311) ring is a fundamental structural motif in organic chemistry, and its derivatives have been the subject of extensive academic and industrial research for over a century. worldofmolecules.com Early investigations in the late 19th century by chemists such as Adolf von Baeyer and Vladimir Markovnikov were pivotal in understanding the structure and stability of cycloalkanes. wikipedia.org The discovery that cyclohexane is not a planar molecule but exists in a stable, strain-free "chair" conformation was a landmark in the development of conformational analysis. worldofmolecules.com

The non-polar, six-carbon ring of cyclohexane provides a versatile scaffold for the synthesis of a wide variety of organic molecules. worldofmolecules.com Industrially, cyclohexane is a key precursor in the production of nylon. wikipedia.org In academic research, cyclohexane derivatives have been instrumental in studying reaction mechanisms and stereochemistry. worldofmolecules.com The rigid, yet conformationally mobile, nature of the cyclohexane ring allows for the precise spatial arrangement of functional groups, which is crucial in fields such as drug design and catalysis.

Numerous studies have demonstrated the diverse biological activities of cyclohexane derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netazjm.org The incorporation of a cyclohexane scaffold into a molecule can influence its lipophilicity, metabolic stability, and binding affinity to biological targets.

Rationale for Dedicated Scholarly Investigation of this compound

A dedicated scholarly investigation of this compound is warranted due to the unique combination of its structural features. The molecule integrates a conformationally restricted amino acid-like scaffold with a highly basic and biologically relevant functional group.

The 1-amino-1-cyclohexane portion of the molecule can be considered a conformationally restricted α-amino acid analogue. nih.govlifechemicals.com The incorporation of such constrained amino acids into peptides and other bioactive molecules is a well-established strategy to enhance their metabolic stability and control their secondary structure. lifechemicals.comnih.gov This conformational rigidity can lead to increased potency and selectivity for their biological targets. nih.gov

The carboximidamide (amidine) group, as previously discussed, is a versatile functional group in medicinal chemistry. Its high basicity and ability to act as a bioisostere for amides and carboxylic acids make it a valuable component in the design of new therapeutic agents. nih.govnih.gov The combination of the rigid cyclohexane scaffold with the functional properties of the amidine group in this compound could lead to novel compounds with unique pharmacological profiles.

The rationale for its investigation can be summarized in the following table:

| Structural Feature | Chemical/Biological Significance | Potential Advantages in Drug Design |

| Cyclohexane Ring | Provides a rigid, non-polar scaffold. | Enhances metabolic stability and lipophilicity. Allows for precise spatial orientation of functional groups. |

| 1-Amino Group | Introduces a key functional group for further chemical modification. | Can participate in hydrogen bonding and salt formation. |

| Carboximidamide Group | Highly basic functional group. Acts as a bioisostere for amides and carboxylic acids. | Can form strong ionic interactions with biological targets. May improve pharmacokinetic properties compared to parent amides/acids. |

| Overall Structure | A conformationally restricted amino acid analogue with a basic side chain mimic. | Potential for creating novel peptidomimetics with enhanced stability and specific conformations. |

Overview of Principal Academic Research Directions and Current Knowledge Gaps

Given the novelty of this compound, its research landscape is largely unexplored, presenting numerous opportunities for investigation.

Principal Academic Research Directions:

Synthesis and Characterization: The development of efficient and stereoselective synthetic routes to this compound and its derivatives would be a primary research focus. Detailed characterization of its physicochemical properties, including its pKa, conformational preferences, and stability, would be essential.

Medicinal Chemistry Applications: A major research direction would be the exploration of this compound as a building block in drug discovery. This could involve its incorporation into peptides to create novel peptidomimetics with enhanced stability and biological activity. nih.gov Its potential as a standalone therapeutic agent or as a scaffold for the development of enzyme inhibitors or receptor ligands could also be investigated.

Bioisosteric Replacement Studies: Systematic studies comparing the biological and physicochemical properties of this compound-containing compounds with their corresponding amide or carboxylic acid analogues would provide valuable insights into its potential as a bioisostere. nih.govbenthamscience.com

Materials Science Applications: The ability of the amidinium group to form strong hydrogen bonds and participate in self-assembly processes could be explored in the context of developing novel supramolecular materials.

Current Knowledge Gaps:

Established Synthetic Routes: There is a lack of published, optimized synthetic methods specifically for this compound.

Physicochemical Data: Comprehensive data on its pKa, solubility, lipophilicity, and conformational dynamics are not available.

Biological Activity: The biological activity profile of this compound and its derivatives is currently unknown.

Toxicity and Pharmacokinetics: There is no information on the safety, metabolic fate, or pharmacokinetic properties of this compound.

The following table summarizes the potential research areas and the corresponding knowledge to be gained:

| Research Area | Key Questions to Address | Potential Impact |

| Synthetic Chemistry | What are the most efficient and scalable methods for the synthesis of this compound? | Enable further research by providing access to the compound and its derivatives. |

| Medicinal Chemistry | Can this compound be used to develop novel therapeutic agents? What are its biological targets? | Discovery of new drugs with improved properties. |

| Biophysical Chemistry | What are the conformational preferences of the molecule? How does it interact with biological macromolecules? | Understanding the structure-activity relationships of its derivatives. |

| Pharmacology | What are the in vitro and in vivo effects of this compound? What is its safety profile? | Assessment of its therapeutic potential and risks. |

Structure

3D Structure

属性

分子式 |

C7H15N3 |

|---|---|

分子量 |

141.21 g/mol |

IUPAC 名称 |

1-aminocyclohexane-1-carboximidamide |

InChI |

InChI=1S/C7H15N3/c8-6(9)7(10)4-2-1-3-5-7/h1-5,10H2,(H3,8,9) |

InChI 键 |

GAITZPSSQDQXPO-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)(C(=N)N)N |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Elucidation of Novel Synthetic Routes to 1-Aminocyclohexane-1-carboximidamide

The efficient construction of this compound hinges on the strategic design of its precursor, 1-aminocyclohexane-1-carbonitrile, and the subsequent optimized conversion to the target imidamide.

Strategic Design of Precursor Scaffold Synthesis

The primary precursor for the synthesis of this compound is 1-aminocyclohexane-1-carbonitrile. Established multicomponent reactions provide efficient pathways to this key intermediate, starting from the readily available cyclohexanone (B45756).

Two prominent methods for the synthesis of α-aminonitriles like 1-aminocyclohexane-1-carbonitrile are the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis : This reaction involves the one-pot, three-component condensation of cyclohexanone, ammonia (B1221849), and a cyanide source (e.g., potassium cyanide or trimethylsilyl (B98337) cyanide). masterorganicchemistry.commdpi.comwikipedia.orgresearchgate.net The reaction proceeds through the in situ formation of a cyclohexanimine, which is then attacked by the cyanide nucleophile to yield the desired 1-aminocyclohexane-1-carbonitrile. masterorganicchemistry.comwikipedia.org

Bucherer-Bergs Reaction : This method utilizes cyclohexanone, ammonium (B1175870) carbonate, and a cyanide salt (like potassium cyanide) to produce a hydantoin (B18101) intermediate. alfa-chemistry.comwikipedia.orgresearchgate.netjsynthchem.com This hydantoin can then be hydrolyzed to an amino acid, which can be subsequently converted to the aminonitrile, although this is a more circuitous route compared to the directness of the Strecker synthesis for obtaining the α-aminonitrile.

The choice between these methods can depend on factors such as desired yield, reaction conditions, and scalability. The Strecker synthesis is often favored for its directness in forming the α-aminonitrile scaffold.

| Reaction Name | Starting Materials | Key Intermediate | Product |

| Strecker Synthesis | Cyclohexanone, Ammonia, Cyanide Source | Cyclohexanimine | 1-Aminocyclohexane-1-carbonitrile |

| Bucherer-Bergs Reaction | Cyclohexanone, Ammonium Carbonate, Cyanide Salt | Spirohydantoin | 5,5-Cyclohexanespirohydantoin |

Optimization of Reaction Parameters for Imidamide Formation and Yield Enhancement

The conversion of the precursor, 1-aminocyclohexane-1-carbonitrile, to this compound is most classically achieved through the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form an intermediate imino ester hydrochloride (a Pinner salt). wikipedia.orgnrochemistry.com This salt is then reacted with ammonia to furnish the final amidine hydrochloride. nrochemistry.com

Optimization of the Pinner reaction is crucial for maximizing the yield and purity of the product. Key parameters to consider include:

Temperature : The formation of the Pinner salt is typically carried out at low temperatures (e.g., 0 °C) to prevent the decomposition of the thermodynamically unstable iminium chloride salt. wikipedia.org

Solvent : Anhydrous conditions are essential to prevent the hydrolysis of the intermediate imino ester to an ester. nrochemistry.com Anhydrous alcohols, such as ethanol, are commonly used as both reactant and solvent.

Reagent Stoichiometry : The molar ratio of the nitrile, alcohol, and hydrogen chloride can significantly impact the reaction rate and yield. An excess of alcohol and HCl is often employed to drive the reaction to completion.

Ammonia Addition : The subsequent ammonolysis of the Pinner salt should be carefully controlled, often by bubbling ammonia gas through the reaction mixture at a controlled temperature. nrochemistry.com

Alternative, more contemporary methods for the synthesis of amidines from nitriles have been developed, which may offer milder conditions or broader substrate scope. These include copper-catalyzed reactions of nitriles with amines. mdpi.com

| Parameter | Condition | Rationale |

| Temperature | Low (e.g., 0 °C) for Pinner salt formation | Prevents decomposition of the unstable imino ester intermediate. wikipedia.org |

| Solvent | Anhydrous alcohol (e.g., ethanol) | Prevents hydrolysis of the intermediate to an ester. nrochemistry.com |

| Ammonia | Gaseous ammonia or alcoholic ammonia | Nucleophile for the conversion of the Pinner salt to the amidine. nrochemistry.com |

Regioselective and Stereoselective Synthesis Approaches

For the synthesis of the parent compound, this compound, issues of regioselectivity and stereoselectivity are not a primary concern due to the molecule's symmetry and lack of chiral centers. However, if substituted derivatives of the cyclohexyl ring were to be synthesized, these considerations would become critical. For instance, the synthesis of a substituted aminocyclohexanecarbonitrile from a substituted cyclohexanone could lead to diastereomers. In such cases, stereocontrolled additions to the carbonyl group or subsequent separation of isomers would be necessary.

Development of Chemical Derivatization Strategies for Structural Exploration

The exploration of the chemical space around this compound is crucial for understanding its structure-activity relationships and developing analogs with potentially improved properties.

Synthesis of Analogous Compounds for Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold can provide valuable insights for SAR studies. Key areas for modification include the cyclohexyl ring and the amino group.

Modification of the Cyclohexyl Ring : Analogs can be prepared by starting with substituted cyclohexanones in the initial Strecker or Bucherer-Bergs reaction. This would allow for the introduction of various functional groups (e.g., alkyl, aryl, hydroxyl, etc.) at different positions on the ring, enabling the exploration of steric and electronic effects.

N-Substituted Analogs : The primary amino group can be a handle for derivatization. While direct alkylation could be challenging due to the presence of the nucleophilic amidine, a more controlled approach would involve using N-substituted amines in the initial Strecker synthesis. This would lead to N-substituted 1-aminocyclohexane-1-carbonitrile precursors, which could then be converted to the corresponding N-substituted amidines.

Selective Functionalization and Modification at the Imidamide Moiety

The imidamide (amidine) moiety itself offers opportunities for selective functionalization, although this can be challenging due to its basicity and nucleophilicity.

N-Arylation : Palladium-catalyzed N-arylation reactions have been developed for amidines, allowing for the introduction of various aryl groups. organic-chemistry.org

N-Sulfonylation : Reaction with sulfonyl chlorides can lead to the formation of N-sulfonyl amidines. semanticscholar.org

Cyclization Reactions : The imidamide group can be incorporated into heterocyclic rings. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives.

These derivatization strategies provide a toolbox for the synthesis of a diverse library of this compound analogs, which is essential for detailed SAR studies and the development of new chemical entities.

Integration of Green Chemistry Principles in Synthetic Protocols

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of pharmacologically relevant molecules like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances, enhance energy efficiency, and utilize renewable feedstocks.

Atom Economy: A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. The synthesis of this compound, often proceeding from 1-aminocyclohexanecarbonitrile, can be designed to be highly atom-economical. For instance, the direct addition of ammonia to the nitrile group represents a 100% atom-economical pathway. chemistryviews.org Catalytic approaches that facilitate this transformation without the need for stoichiometric reagents are particularly desirable. researchgate.net

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Research has focused on replacing hazardous solvents with more environmentally benign alternatives. One such solvent is cyclopentyl methyl ether (CPME), which has been successfully employed in Pinner reactions, a common method for synthesizing amidines from nitriles. researchgate.netresearchgate.net The use of CPME, which is characterized by its low toxicity and high boiling point, offers a safer and more sustainable alternative to conventional solvents like chloroform (B151607) or dioxane. researchgate.net

Catalytic Approaches: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. chemistryviews.org In the context of this compound synthesis, research into heterogeneous catalysts is of particular interest. These catalysts can be easily separated from the reaction mixture and recycled, minimizing waste and reducing costs. For example, the use of nano-catalysts, such as copper ferrite (B1171679) (CuFe2O4), has been explored for the synthesis of α-aminonitriles, which are precursors to amidines. researchgate.net

The following table summarizes the application of green chemistry principles in the synthesis of cyclic amidines, with potential applications for this compound.

| Green Chemistry Principle | Application in Cyclic Amidine Synthesis | Potential Benefit for this compound Synthesis |

| Atom Economy | Direct addition of amines to nitriles. chemistryviews.org | Maximizes the incorporation of starting materials into the final product, reducing waste. |

| Safer Solvents | Use of cyclopentyl methyl ether (CPME) in Pinner reactions. researchgate.netresearchgate.net | Reduces the environmental and health impact associated with traditional solvents. |

| Catalysis | Employment of recyclable heterogeneous catalysts like nano copper ferrite. researchgate.net | Enhances reaction efficiency, allows for catalyst reuse, and minimizes waste streams. |

| Energy Efficiency | Microwave-assisted synthesis. nih.gov | Reduces reaction times and energy consumption compared to conventional heating methods. |

One-Pot Syntheses: Developing one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, aligns with green chemistry principles by reducing solvent usage, energy consumption, and waste generation. scirp.org A one-pot synthesis of this compound could involve the in-situ formation of the aminonitrile followed by its conversion to the amidine.

Mechanistic Insights into Synthetic Pathways through Advanced Analytics

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols, improving yields, and controlling selectivity. Advanced analytical techniques play a pivotal role in elucidating the intricate steps involved in the formation of this compound.

The Pinner Reaction Mechanism: A primary route to this compound likely involves the Pinner reaction, starting from 1-aminocyclohexanecarbonitrile. wikipedia.orgjk-sci.com This acid-catalyzed reaction proceeds through the formation of an imino ester salt (a Pinner salt) upon reaction of the nitrile with an alcohol. wikipedia.org Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the desired amidine. wikipedia.org

The key steps in the Pinner reaction mechanism are:

Protonation of the nitrile: The nitrile nitrogen is protonated by a strong acid, activating the carbon atom toward nucleophilic attack.

Nucleophilic attack by alcohol: An alcohol molecule attacks the activated nitrile carbon, forming a protonated imidate.

Deprotonation: A base removes a proton to yield the imino ester.

Formation of the Pinner salt: The imino ester is protonated to form the stable Pinner salt.

Ammonolysis: The Pinner salt reacts with ammonia, leading to the formation of the amidine and regeneration of the alcohol.

Advanced Analytical Techniques for Mechanistic Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR monitoring is a powerful tool for tracking the progress of a reaction in real-time. nih.gov By observing the appearance of intermediates and the disappearance of starting materials, researchers can gain valuable insights into the reaction kinetics and mechanism. For the synthesis of this compound, 1H and 13C NMR could be used to identify the Pinner salt intermediate and monitor its conversion to the final product.

Density Functional Theory (DFT) Calculations: Computational chemistry, particularly DFT, allows for the theoretical investigation of reaction pathways. researchgate.netrsc.orgrsc.org By calculating the energies of reactants, transition states, and products, DFT can help to predict the most likely reaction mechanism and identify rate-determining steps. Such studies can be invaluable in understanding the substituent effects and optimizing reaction conditions for the synthesis of cyclic amidines. rsc.org

The following table outlines the application of advanced analytical techniques to elucidate the synthetic mechanism of cyclic amidines.

| Analytical Technique | Application in Mechanistic Studies of Amidine Synthesis | Insights Gained |

| In-situ NMR Spectroscopy | Real-time monitoring of the reaction of nitriles to amidines. nih.gov | Identification of intermediates (e.g., Pinner salts), determination of reaction kinetics, and observation of side reactions. |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles and transition state structures. researchgate.netrsc.orgrsc.org | Prediction of the most favorable reaction pathway, understanding the role of catalysts, and explaining observed selectivity. |

| Mass Spectrometry | Identification of reaction intermediates and products. | Confirmation of molecular weights and fragmentation patterns of key species in the reaction mixture. |

By combining experimental data from advanced analytical techniques with computational modeling, a comprehensive understanding of the synthetic pathways leading to this compound can be achieved, paving the way for the development of more efficient, sustainable, and scalable synthetic processes.

Sophisticated Structural Analyses and Conformational Dynamics

Advanced Spectroscopic Characterization for Conformational Elucidation

Spectroscopic methods are powerful tools for probing the structure and dynamics of molecules in solution. High-resolution NMR, vibrational spectroscopy, and mass spectrometry collectively offer a detailed picture of the conformational preferences and structural integrity of 1-aminocyclohexane-1-carboximidamide and its derivatives.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of organic molecules, including cyclic systems like this compound. In solution, the cyclohexane (B81311) ring is not planar but exists in a dynamic equilibrium between various conformations, predominantly the chair, boat, and twist-boat forms. The chair conformation is generally the most stable.

¹H NMR and ¹³C NMR spectroscopy, complemented by two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide detailed information about the connectivity and spatial relationships of atoms. The chemical shifts of the cyclohexane protons and carbons are sensitive to their axial or equatorial orientation. For instance, axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts.

The dynamic exchange between different chair conformations can be studied using variable temperature NMR. copernicus.org At room temperature, if the conformational interconversion is rapid on the NMR timescale, the observed spectrum will show averaged signals for the axial and equatorial protons. copernicus.org As the temperature is lowered, this exchange process slows down, and separate signals for the axial and equatorial protons may be resolved. The energy barrier for this ring inversion can be calculated from the coalescence temperature.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the cyclohexane ring of this compound, based on data for similar cyclohexane derivatives.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| C1 | - | 50-60 | Quaternary carbon, no attached proton. |

| C2/C6 (axial) | 1.20-1.40 | 30-35 | Shielded due to their position. |

| C2/C6 (equatorial) | 1.60-1.80 | 30-35 | Deshielded compared to axial protons. |

| C3/C5 (axial) | 1.10-1.30 | 25-30 | Generally the most shielded protons. |

| C3/C5 (equatorial) | 1.50-1.70 | 25-30 | Less shielded than their axial counterparts. |

| C4 (axial) | 1.00-1.20 | 20-25 | Most shielded carbon in the ring. |

| C4 (equatorial) | 1.40-1.60 | 20-25 |

Note: These are estimated values and can be influenced by solvent and temperature.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their local chemical environment. For this compound, these techniques can confirm the presence of the amine (-NH₂) and carboximidamide (-C(=NH)NH₂) groups and probe their involvement in hydrogen bonding.

The key vibrational modes for this compound are summarized in the table below. The exact positions of these bands can shift depending on the molecular conformation and intermolecular interactions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H (Amine) | Stretching | 3400-3200 | 3400-3200 |

| N-H (Imide) | Stretching | 3350-3150 | 3350-3150 |

| C-H (Cyclohexane) | Stretching | 2950-2850 | 2950-2850 |

| C=N (Imide) | Stretching | 1680-1620 | 1680-1620 |

| N-H (Amine) | Bending | 1650-1580 | Weak |

| C-N | Stretching | 1250-1020 | 1250-1020 |

| Cyclohexane Ring | Vibrations | Various bands below 1500 | Various bands below 1500 |

The N-H stretching vibrations are particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, the presence of broad bands in the 3400-3100 cm⁻¹ region would indicate intermolecular hydrogen bonding involving the amine and carboximidamide groups.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. mdpi.com This is particularly useful for confirming the structure of a parent compound and its derivatization products. For this compound, HRMS can be used to verify its molecular formula (C₇H₁₅N₃) by providing a measured mass that is very close to the calculated exact mass.

In derivatization reactions, where functional groups of the parent molecule are modified to enhance properties like volatility for gas chromatography or ionization efficiency for mass spectrometry, HRMS is crucial for confirming that the desired reaction has occurred. For example, if the primary amine group of this compound is acylated, HRMS can confirm the addition of the acyl group by the corresponding mass shift.

The table below shows the calculated exact masses for this compound and a hypothetical acetylated derivative.

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| This compound | C₇H₁₅N₃ | 142.1344 |

| N-acetyl-1-aminocyclohexane-1-carboximidamide | C₉H₁₇N₃O | 184.1450 |

The high mass accuracy of HRMS allows for the confident differentiation between compounds with very similar nominal masses but different elemental compositions. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, as well as how molecules are arranged in a crystal lattice.

Crystal engineering involves the design and synthesis of crystalline solids with desired properties, which is largely governed by the control of intermolecular interactions. For this compound, the presence of multiple hydrogen bond donors (the amino and carboximidamide N-H groups) and acceptors (the imine and amine nitrogen atoms) makes it an excellent candidate for crystal engineering studies.

In the solid state, molecules of this compound are expected to be extensively linked by intermolecular hydrogen bonds. researchgate.net The primary amine group can act as a hydrogen bond donor, while the carboximidamide group has both donor (N-H) and acceptor (C=N) sites. These interactions are crucial in dictating the crystal packing.

A detailed crystallographic analysis would reveal the specific hydrogen bonding motifs, such as chains, rings, or more complex three-dimensional networks. researchgate.netnih.gov The cyclohexane ring itself is likely to adopt a chair conformation in the crystal structure, with the substituents occupying positions that minimize steric hindrance and optimize hydrogen bonding. researchgate.net The analysis of these networks provides fundamental insights into the forces that govern the self-assembly of these molecules in the solid state.

Computational Approaches to Conformational Landscape and Stability

The conformational flexibility of cyclic compounds like this compound is a critical determinant of their biological activity and chemical reactivity. Computational chemistry offers powerful tools to explore this flexibility, providing a detailed picture of the molecule's preferred shapes and the energy required to transition between them.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netscienceopen.comnih.gov By simulating the interactions between the solute (this compound) and solvent molecules, MD can provide a dynamic picture of the conformational preferences of the compound in a solution phase, which often mimics physiological conditions.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its likely behavior. For the closely related compound, 1-aminocyclohexane-1-carboxylic acid (Ac6c), studies have shown that the cyclohexane ring exhibits significant conformational flexibility. nih.govnih.govresearchgate.net It is reasonable to infer that this compound would also display a dynamic equilibrium of various ring conformations, such as the chair, boat, and twist-boat forms.

An MD simulation would typically involve placing the this compound molecule in a box of solvent (e.g., water) and calculating the forces between all atoms at each time step. This allows for the tracking of trajectories of all atoms, revealing how the molecule rotates, vibrates, and changes its conformation. Key parameters that would be analyzed from such a simulation are summarized in the table below.

Table 1: Key Parameters from Molecular Dynamics Simulations

| Parameter | Description | Insights Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule at a given time compared to a reference structure. | Provides information on the stability of the molecule's conformation over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Highlights the flexible regions of the molecule. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Indicates the compactness of the molecule's conformation. |

| Dihedral Angle Analysis | Tracks the changes in specific torsion angles within the molecule. | Identifies preferential conformations and the transitions between them. |

These simulations would be instrumental in understanding how the aminocyclohexane backbone and the carboximidamide group influence each other's orientation in a dynamic environment, providing a more realistic model of its behavior than static, gas-phase calculations alone.

Quantum chemical calculations provide a highly accurate method for determining the electronic structure and energy of molecules. amazonaws.comnih.gov These calculations are crucial for identifying the stable conformations (energetic minima) of a molecule and the energy barriers that separate them.

For a molecule like this compound, quantum chemical methods such as Density Functional Theory (DFT) would be employed to perform a systematic conformational search. nih.gov This involves rotating the flexible bonds of the molecule in a stepwise manner and calculating the energy at each step to map out the potential energy surface.

The results of such an analysis would identify the most stable chair conformations of the cyclohexane ring, as well as higher-energy boat and twist-boat conformers. Furthermore, the rotational barriers around the C-C and C-N bonds of the carboximidamide group would be determined. This information is critical for understanding the relative populations of different conformers at a given temperature and the ease with which the molecule can interconvert between them.

A study on the related 1-aminocyclopropanecarboxylic acid highlighted the use of DFT to determine conformational equilibrium and rotational barriers. nih.gov A similar approach for this compound would yield valuable energetic data, as illustrated in the hypothetical data table below.

Table 2: Hypothetical Energetic Data from Quantum Chemical Calculations

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier to Interconversion (kcal/mol) | Description |

|---|---|---|---|

| Chair 1 (Equatorial Amine) | 0.00 | 10.5 | The most stable conformation with the bulky amine group in the equatorial position. |

| Chair 2 (Axial Amine) | 1.8 | 10.5 | A higher energy chair conformation with the amine group in the axial position, leading to steric strain. |

| Twist-Boat | 5.5 | - | An intermediate energy conformer on the pathway of ring inversion. |

| Boat | 6.9 | - | A high-energy conformer, often a transition state in the ring inversion process. |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations.

These calculations would provide a foundational understanding of the intrinsic conformational preferences of this compound, dictated by its electronic structure. The combination of both molecular dynamics simulations and quantum chemical calculations offers a comprehensive picture of the sophisticated structural dynamics of this compound.

Molecular Target Identification and Mechanistic Studies

Investigation of Molecular Recognition and Binding Interactions

Efforts to identify the molecular targets of 1-Aminocyclohexane-1-carboximidamide were unsuccessful. There is a significant absence of published research in several key areas of molecular interaction analysis.

Enzyme Modulation Profiling in in vitro Systems

No studies were found that investigated the effect of this compound on enzyme activity. Consequently, there is no data available on its potential inhibitory or activation kinetics.

Receptor Ligand Binding Assays and Affinity Determination

There are no published receptor ligand binding assays for this compound. As a result, key affinity metrics such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) have not been determined for this compound against any known biological receptor.

Biophysical Characterization of Protein-Ligand Interactions

A review of scientific literature yielded no studies that have utilized biophysical methods, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to characterize the direct binding interactions between this compound and any protein target.

Elucidation of Cellular Mechanism of Action in Model Systems

Consistent with the lack of molecular target data, there is no information available regarding the cellular mechanism of action for this compound.

Cellular Pathway Modulation in Specific Cell Lines

No research has been published detailing the effects of this compound on signaling pathways or other cellular processes in any specific cell lines.

Subcellular Localization and Target Engagement Studies

There is no available data on the subcellular distribution of this compound or studies confirming its engagement with any intracellular targets.

Gene Expression and Proteomic Profiling of Cellular Responses

Understanding the cellular response to a compound like this compound is crucial for elucidating its mechanism of action and potential therapeutic effects. This is achieved by analyzing changes at the levels of gene transcription and protein expression.

Gene Expression Profiling: This laboratory method provides a snapshot of the messenger RNA (mRNA) levels in a cell at a specific moment, indicating which genes are active. verisimlife.com High-density DNA microarrays or RNA sequencing (RNA-Seq) are powerful tools used to simultaneously measure the expression of thousands of genes in response to the compound. nih.govresearchgate.net By comparing the gene expression profile of cells treated with this compound to untreated cells, researchers can identify which genes are upregulated or downregulated. nih.gov This "genetic fingerprint" can reveal the biological pathways affected by the compound, helping to identify its molecular targets and predict its function. nih.govresearchgate.net For instance, if genes involved in a particular signaling pathway are consistently altered, it suggests the compound may interact with one or more components of that pathway. nih.gov

Proteomic Profiling: Proteomics is the large-scale analysis of the entire set of proteins (the proteome) in a cell, tissue, or organism. wikipedia.orgnumberanalytics.com It provides a more direct picture of cellular function than genomics because proteins are the primary functional molecules in the cell. Techniques such as two-dimensional gel electrophoresis and mass spectrometry are used to identify and quantify changes in protein abundance or post-translational modifications after exposure to a compound. wikipedia.orgcreative-proteomics.com Proteomic analysis can validate findings from gene expression studies and uncover additional mechanisms of action, such as effects on protein stability, localization, or interactions. nih.gov Profiling the proteome of cells treated with this compound could identify specific proteins whose levels change, providing clues to the compound's targets and cellular effects. numberanalytics.com

The following table illustrates the type of data that could be generated from a hypothetical gene expression profiling study on a cancer cell line treated with this compound.

Table 1: Hypothetical Gene Expression Changes in a Cancer Cell Line Treated with this compound.

| Gene Symbol | Gene Name | Fold Change | Associated Pathway |

|---|---|---|---|

| GENA | Gene A | +2.5 | Apoptosis |

| GENB | Gene B | -3.0 | Cell Cycle Progression |

| GENC | Gene C | +1.8 | DNA Repair |

| GEND | Gene D | -2.2 | Angiogenesis |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

SAR and SPR studies are fundamental in medicinal chemistry for optimizing a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties.

Systematic Design and Synthesis of Analogues for SAR Definition

Structure-Activity Relationship (SAR) explores how specific structural features of a molecule relate to its biological activity. tandfonline.com The process involves the systematic design and synthesis of analogues, where specific parts of the lead molecule, this compound, are modified. researchgate.netnih.gov For example, the cyclohexane (B81311) ring could be substituted, the aminocyclohexane group altered, or the carboximidamide moiety replaced with other functional groups. acs.org Each new analogue is then tested for biological activity. By comparing the activities of these related compounds, researchers can deduce which molecular components are essential for activity (the pharmacophore) and which can be modified to improve potency or reduce side effects. tandfonline.com This iterative process of design, synthesis, and testing is crucial for refining a lead compound into a viable drug candidate. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. ontosight.aiwikipedia.org The fundamental principle is that the structural properties of a molecule determine its activity. fiveable.me In a QSAR study, a set of compounds with known activities is used to build a statistical model. neovarsity.org This model relates the biological activity to various molecular descriptors, which are numerical representations of the compounds' physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape). wikipedia.orgslideshare.net

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized analogues of this compound. neovarsity.org This allows for the virtual screening of large numbers of potential compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources in the drug discovery process. fiveable.me

The table below provides an example of the data used in a QSAR study.

Table 2: Example Data for a QSAR Model of this compound Analogues.

| Analogue | LogP (Lipophilicity) | Molecular Weight | Biological Activity (IC50, µM) |

|---|---|---|---|

| Compound 1 | 1.5 | 156.24 | 10.5 |

| Compound 2 | 2.0 | 170.27 | 5.2 |

| Compound 3 | 1.2 | 184.29 | 15.8 |

| Compound 4 | 2.5 | 198.32 | 2.1 |

Computational Prediction of Binding Modes and Affinities

Computational methods are invaluable for visualizing how a ligand like this compound might interact with its protein target at the atomic level.

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. sciepub.com Docking algorithms explore various possible binding poses of the ligand within the receptor's binding site and use a scoring function to rank them based on their predicted binding affinity. plos.org This provides insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Binding Affinity Prediction: Accurately predicting the binding affinity (the strength of the interaction between the ligand and its target) is a major goal in drug design. nih.gov While docking scores provide a rough estimate, more rigorous methods like free energy-based simulations (e.g., molecular dynamics) can offer more accurate predictions. plos.orgnih.gov These simulations model the dynamic nature of the protein and ligand in a solvated environment, providing a more detailed understanding of the binding process. oup.com These computational predictions can help rationalize SAR data and guide the design of new analogues with improved binding affinity. nih.gov

Preclinical Efficacy and Pharmacodynamic Research in Non Human Model Systems

Evaluation of Efficacy in Relevant in vitro Disease Models

In vitro models provide a controlled environment to investigate the direct effects of a compound on biological targets. nih.gov These systems, including cell-based assays and more advanced organoid cultures, are instrumental in the initial screening and characterization of potential therapeutic agents like cyclohexane (B81311) derivatives. nih.govnews-medical.net

Cell-based assays are fundamental tools for determining the biological activity of a compound. news-medical.netbioagilytix.com For derivatives related to 1-Aminocyclohexane-1-carboximidamide, these assays have primarily focused on antimicrobial and antiproliferative potential.

Antimicrobial Activity:

The antimicrobial properties of various cyclohexane derivatives have been evaluated against a range of pathogens. researcherslinks.com Studies often determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. cabidigitallibrary.org For instance, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting greater potency than the antibiotic tetracycline (B611298). researchgate.net Similarly, other cyclohexane derivatives have demonstrated activity against Staphylococcus aureus, Mycobacterium smegmatis, and Yersinia enterocolitica. nih.gov The general approach involves exposing bacterial and fungal strains to the test compounds and observing for growth inhibition. researcherslinks.comnih.gov Amidoxime-based benzimidamide derivatives, which share a structural feature with the subject compound, have also been identified as potential antimicrobial drug candidates. nih.gov

Antiproliferative Activity:

The potential of cyclohexane derivatives to inhibit cell growth, particularly in cancer cell lines, is another key area of investigation. cabidigitallibrary.org These studies utilize cytotoxicity and antiproliferative assays to measure a compound's ability to kill or inhibit the proliferation of cancer cells. news-medical.netmdpi.com For example, a series of mixed ammine/cyclohexylamine platinum(II) complexes demonstrated significant in vitro antiproliferative activities against several human cancer cell lines, with some showing cytotoxicity comparable to established chemotherapy agents like cisplatin (B142131) and oxaliplatin. nih.gov Assays such as the Sulforhodamine B (SRB) assay are commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against various cancer cell lines, such as those from breast (MCF-7) and colorectal (HCT-15) cancers. mdpi.commdpi.com Studies on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have also shown notable antiproliferative effects in cultures of human peripheral blood mononuclear cells (PBMCs). nih.gov

Table 1: Examples of Pharmacological Activity in Cyclohexane Derivatives

| Compound Class | Assay Type | Target/Cell Line | Key Finding | Reference(s) |

|---|---|---|---|---|

| N,N-Dibenzyl-cyclohexane-1,2-diamine derivatives | Antimicrobial (MIC) | Gram-positive & Gram-negative bacteria | Activity greater than tetracycline against some strains | researchgate.net |

| Amidrazone derivatives with cyclohex-1-ene moiety | Antimicrobial (MIC) | S. aureus, M. smegmatis, Y. enterocolitica | Moderate to weak activity observed | nih.gov |

| Ammine/cyclohexylamine platinum(II) complexes | Antiproliferative (Cytotoxicity) | Human cancer cell lines | Cytotoxicity comparable to cisplatin | nih.gov |

| Amidrazone derivatives with cyclohex-1-ene moiety | Antiproliferative | Mitogen-stimulated PBMCs | All tested compounds showed antiproliferative activity | nih.gov |

Three-dimensional (3D) cell culture and organoid models represent a significant advancement over traditional 2D cell cultures, as they more accurately replicate the complex architecture and microenvironment of in vivo tissues. nih.govnih.gov These models are increasingly used in drug discovery to better predict human responses. rndsystems.combiocompare.com

While specific data on the application of this compound in these systems are not extensively documented, the methodology for its evaluation would follow established protocols. Organoids derived from stem cells or primary tissues can model various organs, including the intestine, liver, lung, and brain. nih.govbio-techne.com A compound like this compound could be introduced into these cultures to assess its efficacy and impact on tissue-like structures. rndsystems.com For instance, in cancer research, tumor organoids (tumoroids) can be used to test the antiproliferative effects of a compound in a more physiologically relevant context. biocompare.com The evaluation in such models would involve assessing changes in organoid size, morphology, cell viability, and the expression of specific biomarkers related to the disease being modeled. biocompare.com These advanced systems provide a crucial bridge between simple cell-based assays and complex in vivo animal studies. nih.gov

Assessment of Pharmacological Effects in in vivo Preclinical Animal Models

In vivo studies in non-human animal models are essential for understanding the systemic effects, efficacy, and pharmacodynamics of a drug candidate. youtube.com These models allow researchers to observe how a compound behaves in a complex, living organism, which cannot be fully replicated by in vitro systems. youtube.com

The choice of an animal model is dictated by the specific disease under investigation and the biological question being asked. nih.gov Rodent models, such as mice and rats, are commonly used in preclinical research due to their genetic similarity to humans, cost-effectiveness, and well-established protocols. nih.gov For inflammatory conditions, models like acetic acid-induced vascular permeability or UV-erythema in guinea pigs can be employed to assess the anti-inflammatory potential of a compound. ijpras.com In oncology, xenograft models, where human tumor cells are implanted into immunodeficient mice, are frequently used to evaluate the anti-cancer efficacy of new agents. nih.gov

Other organisms, like zebrafish, are also valuable, particularly for high-throughput screening and studying developmental processes, and have been used to model diseases like acute myeloid leukemia (AML). nih.gov Validation of these models is critical and involves confirming that the animal model accurately recapitulates key aspects of the human disease pathophysiology. researchgate.net

Pharmacodynamic studies in animals aim to confirm that the compound interacts with its intended molecular target (target engagement) and elicits the desired biological response. nih.govnih.gov This often involves measuring biomarkers—molecular or cellular indicators of a biological state—that change in response to the drug.

For example, a study on the CDK7 inhibitor SY-5609 in animal models of AML demonstrated target engagement by measuring the downstream effects of CDK7 inhibition. nih.gov Researchers used techniques like RNA-sequencing and mass spectrometry to show that the drug reduced the expression of key cancer-related proteins such as MYC, MYB, and CDK4/6, while increasing proteins involved in cell cycle arrest (p21) and apoptosis (caspase-9). nih.gov Cytometry by time of flight (CyTOF) analysis further confirmed these biomarker changes in specific cell populations. nih.gov Should this compound be investigated in an animal model, a similar approach would be taken to identify and measure relevant biomarkers to confirm its mechanism of action and pharmacodynamic effects.

Efficacy studies are designed to determine if a drug candidate can produce the desired therapeutic effect in a disease model. youtube.com A key component of these studies is establishing a concentration-response or dose-response relationship, which describes the magnitude of the effect of a drug as a function of its concentration. nih.govnih.gov

In a typical preclinical efficacy study, different groups of animals with the induced disease are treated with varying concentrations of the test compound. youtube.com The therapeutic outcome is then measured. For instance, in a xenograft cancer model, this would involve monitoring tumor size over time. nih.gov The data generated are used to determine parameters such as the effective dose (ED50), which is the dose required to achieve 50% of the maximum therapeutic effect. youtube.com Establishing these relationships is crucial for understanding the potency of a compound and for guiding the selection of doses for potential future clinical trials. nih.gov

Pharmacodynamic Biomarker Identification and Validation

The identification and validation of pharmacodynamic biomarkers are fundamental to understanding a compound's activity. This process typically involves a series of in vitro and in vivo experiments to establish a reliable link between the biomarker and the compound's biological effects. However, for this compound, no such studies appear to have been published.

Development of Assays for Measuring Biological Response to Compound Exposure

Following the identification of potential biomarkers, specific and sensitive assays are developed to quantify the biological response to the compound. These assays are crucial for determining the dose-response relationship and for monitoring the compound's effects in preclinical models. The absence of published research on this compound means that there is no information available on the development of any such assays.

Correlation of Compound Levels with Pharmacodynamic Markers in Model Systems

A key aspect of preclinical pharmacodynamic research is to establish a correlation between the concentration of the compound in the body and the observed changes in pharmacodynamic markers. This information is vital for predicting the therapeutic window and for designing dosing regimens for further studies. As no pharmacodynamic markers have been identified for this compound, no correlation studies have been reported.

Computational Chemistry and Molecular Modeling for Compound Design and Optimization

Ligand-Based Drug Design Approaches

There is no available research detailing ligand-based drug design approaches specifically centered on 1-Aminocyclohexane-1-carboximidamide.

Pharmacophore Modeling and Virtual Screening Applications

No published pharmacophore models have been developed based on this compound. Consequently, there are no reports of virtual screening campaigns that have utilized such a model to identify novel bioactive compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

A critical component of QSAR studies is a dataset of structurally related compounds with corresponding biological activity data. No such dataset or resulting QSAR model for this compound and its analogs could be located. Without this, predictive models for its activity cannot be generated.

Structure-Based Drug Design Methodologies

There is a lack of publicly accessible research on the use of structure-based drug design methodologies targeting this compound as a ligand.

Molecular Docking and Scoring for Target Interaction Prediction

While molecular docking is a common technique, no studies have been published that detail the docking of this compound into the active site of a specific biological target. As a result, there are no docking scores or predicted binding interactions to report.

Free Energy Perturbation (FEP) Calculations for Relative Binding Affinity Prediction

FEP calculations are computationally intensive methods used to predict the relative binding affinities of a series of related ligands to a target. No studies have been found that apply this methodology to this compound.

In Silico ADME Prediction and Optimization for Compound Design

Extensive searches of publicly available scientific literature and chemical databases have revealed a significant lack of specific in silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction studies for the compound this compound. While computational tools and methodologies for predicting the pharmacokinetic properties of novel chemical entities are well-established in the field of drug discovery, their application to this particular compound has not been documented in accessible research.

Prediction of Metabolic Stability and Permeability Characteristics

There is currently no published research detailing the in silico prediction of metabolic stability or permeability for this compound. Computational models that predict metabolic fate typically rely on identifying potential sites of metabolism by cytochrome P450 enzymes and other metabolic pathways. Similarly, permeability predictions often involve calculations of physicochemical properties such as lipophilicity (logP), polar surface area (PSA), and molecular weight, which are then used in various models to estimate passive diffusion across biological membranes. However, no such specific predictive data or related research findings for this compound are available in the scientific literature.

Identification of Potential Off-Targets and Selectivity Profiling

The identification of potential off-targets and the generation of a selectivity profile are crucial steps in early drug development to anticipate potential adverse effects. These analyses are typically performed using computational methods such as ligand-based and structure-based virtual screening against panels of known biological targets. A thorough search has found no records of such studies being conducted or published for this compound. Therefore, no data is available regarding its potential interactions with unintended biological targets or its selectivity profile.

Due to the absence of specific research on this compound, no data tables can be generated.

Future Directions and Translational Academic Research Potential

Emerging Synthetic Methodologies for the Preparation of Complex Analogues and Prodrugs

The development of 1-Aminocyclohexane-1-carboximidamide into a viable therapeutic candidate will likely necessitate the synthesis of a diverse library of analogues to establish a comprehensive structure-activity relationship (SAR). Modern synthetic organic chemistry provides a robust toolkit for this endeavor.

Complex Analogues: The aminocyclohexane core offers a rigid scaffold that can be leveraged to create conformationally constrained peptidomimetics. nbinno.comlifechemicals.com These peptidomimetics can mimic the secondary structures of natural peptides, such as β-turns, but with enhanced metabolic stability. nih.govnih.gov Advanced synthetic strategies, including solid-phase synthesis, can be employed to incorporate this scaffold into larger peptide sequences, allowing for the rapid generation of diverse molecular entities. nih.gov Furthermore, stereoselective synthetic methods can be utilized to produce enantiomerically pure analogues, which is crucial for defining the optimal stereochemistry for biological activity. nih.govresearchgate.net

Prodrugs: The highly basic nature of the carboximidamide group can present challenges for oral bioavailability and membrane permeability. To address this, emerging prodrug strategies can be employed. Amino acids are frequently used as promoieties to enhance the absorption of parent drugs. nih.govproquest.com Esterification of a precursor carboxylic acid with an amino acid, followed by conversion to the carboximidamide, could yield a prodrug that is selectively cleaved by enzymes at the target site. Another approach involves the use of N-acyl derivatives or other cleavable moieties that mask the polar amidine group, thereby improving the compound's pharmacokinetic profile. nih.gov

| Synthetic Approach | Objective | Key Advantages |

| Solid-Phase Synthesis | Rapid generation of peptidomimetic libraries | High throughput, amenability to automation |

| Stereoselective Synthesis | Production of enantiomerically pure analogues | Improved potency and reduced off-target effects |

| Amino Acid-Based Prodrugs | Enhanced oral bioavailability and targeted delivery | Biocompatibility, targeted enzymatic cleavage |

| N-Acyl Prodrugs | Masking of polar groups to improve permeability | Tunable cleavage rates, broad applicability |

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization Process

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and offer significant potential for accelerating the development of this compound-based therapeutics. nih.govwikipedia.org

De Novo Design: Beyond predictive modeling, generative AI models can be employed for the de novo design of novel analogues. oup.com These models can learn the underlying chemical patterns of known active compounds and generate new molecular structures with optimized properties. For instance, a generative model could be tasked with designing analogues of this compound that maintain a desired binding affinity for a specific target while simultaneously optimizing for BBB permeability and metabolic stability. rsc.orgrsc.orgyoutube.com

Synthesis Planning: AI tools can also assist in the synthetic planning for these novel analogues. By analyzing vast databases of chemical reactions, these tools can propose efficient and cost-effective synthetic routes, thereby reducing the time and resources required for chemical synthesis. nih.gov

Exploration of Novel Therapeutic Applications Stemming from Mechanistic Insights

The unique structural features of this compound suggest a range of potential therapeutic applications that can be explored through detailed mechanistic studies.

Conformationally Restricted Amino Acids: The aminocyclohexane core imparts significant conformational rigidity. Such constrained amino acids are known to be valuable in the design of peptidomimetics that can modulate protein-protein interactions (PPIs). nbinno.comlifechemicals.comnih.govcam.ac.uk Many disease processes, including cancer and neurodegenerative disorders, are driven by aberrant PPIs. By incorporating the this compound scaffold into peptide sequences, it may be possible to develop potent and selective inhibitors of these interactions.

Carboximidamide Moiety: The carboximidamide group is a strong hydrogen bond donor and can participate in key interactions with biological targets. It is often used as a bioisostere for other functional groups, such as carboxylic acids or amides, to improve potency or alter selectivity. nih.gov Mechanistic studies on related compounds have shown that the amidine group can play a crucial role in binding to enzymes or receptors. nih.gov Exploring the potential targets for this moiety could unveil novel therapeutic applications in areas such as enzyme inhibition or receptor modulation.

| Structural Feature | Potential Mechanistic Role | Potential Therapeutic Applications |

| Aminocyclohexane Core | Induces conformational constraint in peptidomimetics | Inhibition of protein-protein interactions in cancer and neurodegeneration |

| Carboximidamide Group | Acts as a key hydrogen bond donor and bioisostere | Enzyme inhibition, receptor modulation |

Development of Advanced Preclinical Models for Enhanced Predictive Value in Efficacy Testing

To accurately assess the therapeutic potential of this compound and its analogues, particularly for CNS indications, it is crucial to employ advanced preclinical models that offer high predictive value for human outcomes.

Organoid Models: Brain organoids, derived from human induced pluripotent stem cells (iPSCs), are three-dimensional, self-organizing structures that recapitulate key aspects of the human brain's architecture and function. drugtargetreview.commdpi.comnih.gov These models provide a more physiologically relevant system for studying neurological diseases and testing the efficacy and neurotoxicity of drug candidates compared to traditional 2D cell cultures or animal models. nih.govstemcell.com Brain organoids can be generated from patient-derived iPSCs, allowing for the testing of compounds in a disease-specific and personalized manner. nih.gov

In Vitro Blood-Brain Barrier Models: To specifically assess the ability of compounds to cross the BBB, sophisticated in vitro models have been developed. These include Transwell-based co-culture systems and microfluidic "BBB-on-a-chip" platforms that mimic the cellular and physiological environment of the human BBB. nih.govresearchgate.netmdpi.commdpi.com These models allow for the quantitative assessment of drug permeability and can be used to screen compound libraries for their ability to penetrate the CNS. mdpi.comnih.gov

| Preclinical Model | Key Features | Advantages for Efficacy Testing |

| Brain Organoids | 3D self-organizing structures from human iPSCs | High physiological relevance, potential for personalized medicine |

| In Vitro BBB Models | Co-culture or microfluidic systems mimicking the BBB | Quantitative assessment of BBB permeability, higher throughput than in vivo models |

Collaborative Research Opportunities and Interdisciplinary Approaches

The successful translation of a novel chemical entity like this compound from the laboratory to the clinic will require a highly collaborative and interdisciplinary approach.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development. Academic labs can provide expertise in novel synthetic methodologies and mechanistic biology, while industry partners can offer resources for large-scale screening, preclinical development, and clinical trials. biospace.com

Interdisciplinary Teams: The complexity of modern drug discovery necessitates the formation of interdisciplinary teams comprising medicinal chemists, computational scientists, biologists, pharmacologists, and clinicians. frontiersin.orgnih.gov For a compound like this compound, which has potential applications in CNS disorders, collaboration with neuroscientists and neurologists will be essential for designing relevant preclinical studies and, eventually, clinical trials. nih.govresearchgate.net

Open Science and Data Sharing: Open science initiatives and data-sharing platforms can accelerate the research process by allowing for the collective analysis of data from multiple research groups. This can lead to the faster identification of promising therapeutic targets and the development of more robust predictive models.

The future of drug discovery lies in the integration of diverse expertise and technologies. By fostering a collaborative and interdisciplinary research environment, the full therapeutic potential of promising compounds like this compound can be realized.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 1-Aminocyclohexane-1-carboximidamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via functionalization of cyclohexane carboxylic acid derivatives. A common approach involves reacting 1-aminocyclohexanecarboxylic acid with ammonia or substituted amines under controlled pH and temperature (e.g., 80–100°C) to form the carboximidamide group . Optimization requires monitoring reaction kinetics via HPLC or TLC to identify ideal stoichiometric ratios and catalysts (e.g., coupling agents like EDC/HOBt). Purity is enhanced via recrystallization or column chromatography using silica gel and polar solvents (e.g., methanol/ethyl acetate mixtures) .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., Orbitrap instruments) confirms molecular weight (C₇H₁₃N₃O) and fragmentation patterns. For example, a base peak at m/z 156.1132 corresponds to [M+H]⁺ .

- NMR : ¹H NMR in D₂O or DMSO-d₆ reveals cyclohexane ring protons (δ 1.2–2.1 ppm, multiplet) and amine/imine signals (δ 6.5–8.0 ppm). ¹³C NMR confirms carboximidamide carbonyl at ~170 ppm .

- FT-IR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C=N (1640–1680 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its reactivity in catalytic or biological systems?

- Methodological Answer : Computational modeling (e.g., DFT or MD simulations) predicts chair and boat conformations of the cyclohexane ring, affecting steric accessibility of the carboximidamide group. Experimental validation via X-ray crystallography (using SHELXL for refinement ) reveals bond angles and torsion angles critical for ligand-protein interactions. For example, the chair conformation stabilizes hydrogen bonding with enzyme active sites, as seen in cyclohexane-based enzyme inhibitors .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values or binding affinities may arise from assay conditions (e.g., buffer pH, temperature) or impurities. Strategies include:

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., PubChem bioassays ).

- Purity Validation : Use orthogonal methods (HPLC, LC-MS) to exclude degradation products .

- Data Normalization : Compare results against positive/negative controls (e.g., known kinase inhibitors) and apply statistical tests (ANOVA, t-tests) to assess significance .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization during scale-up is mitigated by:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis to control stereochemistry .

- Low-Temperature Conditions : Reduce thermal degradation by maintaining reactions below 50°C.

- Analytical Chiral HPLC : Monitor enantiomeric excess (ee) using columns like Chiralpak IA/IB and mobile phases (hexane/isopropanol) .

Data-Driven Research Applications

Q. How is this compound utilized in fragment-based drug discovery (FBDD)?

- Methodological Answer : The compound serves as a "fragment" due to its low molecular weight (~169 g/mol) and high solubility. In FBDD:

- Surface Plasmon Resonance (SPR) : Screen for target binding (e.g., kinases) at μM-mM concentrations.

- X-ray Crystallography : Co-crystallize with proteins (e.g., PDB ID: UV9 ) to identify binding modes.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl or fluorine groups) to enhance affinity .

Q. What are the best practices for citing spectral data and computational models in publications?

- Methodological Answer :

- Spectral Data : Reference public databases (e.g., mzCloud ) or provide raw data in supplementary materials. Include instrument parameters (e.g., NMR frequency, MS ionization mode).

- Computational Models : Use established software (e.g., Gaussian, GROMACS) and deposit input/output files in repositories like Zenodo. Cite force fields (e.g., AMBER) and convergence criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。